molecular formula C10H14N2O B013764 Nicotine N-oxide CAS No. 2820-55-5

Nicotine N-oxide

Cat. No. B013764
CAS RN: 2820-55-5
M. Wt: 178.23 g/mol
InChI Key: YHXKVHQFWVYXIC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotine N-oxide involves the oxidation of nicotine. Studies have detailed the extraction of nicotine N-oxide from biological matrices, such as urine, and its conversion to analytically useful derivatives. For example, nicotine N-oxide is extracted using silica gel columns and then converted to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine upon heating in anisole, facilitating its determination by gas chromatography (Jacob et al., 1986).

Molecular Structure Analysis

Nicotine N-oxide and its derivatives, including trans and cis isomers, have been characterized through NMR, MS, and reduction to nicotine. The existence of these isomers in various parts of the tobacco plant highlights the compound's structural complexity and the importance of stereochemistry in its biological interactions (Phillipson & Handa, 1975).

Chemical Reactions and Properties

Nicotine N-oxide participates in several chemical reactions, indicating its reactive nature and potential to form diverse metabolites. Studies on its metabolism have shown the formation of optically active stereoisomers, revealing the stereoselective nature of its enzymatic oxidation processes. For instance, the enzymatic oxidation of (−)-nicotine produces both isomers of nicotine-1′-oxide in vitro, with specific enzyme systems demonstrating stereospecificity (Booth & Boyland, 1970).

Physical Properties Analysis

The physical properties of nicotine N-oxide, such as solubility, melting point, and chromatographic behavior, have been studied to facilitate its isolation and quantification. Techniques have been developed to isolate nicotine N-oxide from biological samples and to quantitatively analyze it in the presence of nicotine and cotinine, providing insights into its pharmacokinetics and metabolic fate in organisms (Beckett, Jenner, & Gorrod, 1971).

Chemical Properties Analysis

The chemical properties of nicotine N-oxide, including its reactivity, stability, and interactions with various biochemical molecules, have been extensively investigated. Its role in the metabolism of nicotine and the formation of other metabolites is crucial for understanding nicotine's pharmacological and toxicological effects. The metabolism involves various pathways, including the formation of cotinine and other oxidation products, demonstrating the compound's chemical versatility and its impact on nicotine's biological effects (Yildiz, 2004).

Scientific Research Applications

  • Nicotine Metabolism in Humans : Nicotine N-oxide in urine can be used to study in vivo nicotine metabolism in humans. Urinary excretion of nicotine N-oxide is about half that of cotinine, a major metabolite of nicotine (Beckett, Gorrod, & Jenner, 1971).

  • Effects on Anxiety and Brain Function : There is a complex interaction between nicotine and nitric oxide systems in modulating anxiety in the dorsal hippocampus of mice (Piri, Nasehi, Shahab, & Zarrindast, 2012).

  • Impact on Cerebral Blood Vessels : Acute exposure to nicotine impairs nitric oxide synthase (nNOS)-dependent dilatation of cerebral arterioles by increasing superoxide anion production (Arrick & Mayhan, 2007).

  • Study of Nicotine Metabolism in Rats : Nicotine N-oxide administration in rats led to increased plasma nicotine levels and a threefold higher urinary nicotine concentration compared to cis-nicotine N-oxide administration (Sepkovic, Haley, Axelrad, Shigematsu, & LaVoie, 1986).

  • Nicotine as a Research Tool : Nicotine is a key subject in public health problems and serves as a classical tool in physiological and pharmacological research (Perkins et al., 1996).

  • Inhibition of Tobacco-Specific Nitrosamine Activation : Nicotine inhibits the metabolic activation of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rats, suggesting a protective role against certain tobacco-related carcinogens (Richter & Tricker, 1994).

  • Nicotine and Nitric Oxide in Smoking and Addiction : Inhaled nitric oxide (NO) from smoke may increase nicotine absorption, NO released through nicotine reduces stress, and NO endogenously released by nicotine increases post-synaptic dopamine levels (Vleeming, Rambali, & Opperhuizen, 2002).

properties

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKVHQFWVYXIC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotine N-oxide

CAS RN

2820-55-5
Record name Nicotine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2820-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICOTINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotine N-oxide
Reactant of Route 2
Reactant of Route 2
Nicotine N-oxide
Reactant of Route 3
Reactant of Route 3
Nicotine N-oxide
Reactant of Route 4
Reactant of Route 4
Nicotine N-oxide
Reactant of Route 5
Nicotine N-oxide
Reactant of Route 6
Reactant of Route 6
Nicotine N-oxide

Citations

For This Compound
1,320
Citations
JR Cashman, SB Park, ZC Yang… - Chemical research in …, 1992 - ACS Publications
… is nicotine N'-oxide. In contrast to previous reports describing in vitro or in vivo studies, formation of only trans-nicotine N'-oxide … mg/24 h, while nicotine N'oxide was excreted at a rate of …
Number of citations: 288 0-pubs-acs-org.brum.beds.ac.uk
O Dushna, L Dubenska, S Plotycya… - Journal of The …, 2022 - iopscience.iop.org
… nicotine N-oxide (NNO) on static mercury dropping electrode (SMDE) and mercury meniscus modified silver solid amalgam electrode (m-AgSAE) has been reported. Nicotine N-oxide is …
A Abu-Awwad, T Arafat, OJ Schmitz - Analytical and bioanalytical …, 2016 - Springer
… Nic enters the bloodstream immediately by smoking through lung absorption, and metabolized in liver mainly by CYP 2A6 to cotinine (Cot), nicotine N-oxide (Nox), and other …
P Jacob, NL Benowitz, L Yu, AT Shulgin - Analytical chemistry, 1986 - ACS Publications
… for determination of nicotine N-oxide in urineusing HPLC with … urine extract that gave peaks coeluting with nicotine N-oxide. … generally higher than nicotine N-oxide concentrations (ref 2, …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
AH Beckett, JW Gorrod, P Jenner - Journal of Pharmacy and …, 1971 - Wiley Online Library
… method of analysis for nicotine-1 '-N-oxide in urine, in the presence of nicotine and cotinine has been developed and used to examine the excretion of cotinine and nicotine-N-oxide in …
T Kisaki, M Ihida, E Tamaki - Journal of the Agricultural Chemical …, 1960 - academic.oup.com
… of nicotine and that nicotineN'-oxide can be rearranged to give … , the latter workers heated nicotine-N'-oxide in a sealed tube … In our present work, nicotine-N'-oxide was treated with acetic …
Number of citations: 13 0-academic-oup-com.brum.beds.ac.uk
X Xu, MM Iba, CP Weisel - Clinical Chemistry, 2004 - academic.oup.com
… d 3 -form) and nicotine-N′-oxide from water were ∼100% … ion suppression was 12% for nicotine-N′-oxide (Table 1 ). … reduction in response of nicotine-N′-oxide from urine relative to …
Number of citations: 128 0-academic-oup-com.brum.beds.ac.uk
S Maeda, S Uchida, T Kisaki - Agricultural and Biological …, 1978 - Taylor & Francis
… nicotine-N' -oxide were isolated from tobacco leaves and soil of tobacco field. The bacterial metabolites from nicotine-N' -oxide … of nicotine-N' -oxide in comparison with that of nicotine. …
AT Shulgin, P Jacob III, NL Benowitz, D Lau - Journal of Chromatography B …, 1987 - Citeseer
… A few percent of ingested nicotine is excreted as nicotine-N’-oxide … of nicotine, cotinine and nicotine-N/-oxide in urine were measured by GC [ 13,141. Cotinine-N-oxide …
Number of citations: 29 citeseerx.ist.psu.edu
JA Thompson, KJ Norris, DR Petersen - Journal of Chromatography B …, 1985 - Elsevier
To investigate the formation and elimination of nicotine-1′-N-oxide (NNO) in mice treated with a single injection of nicotine, sensitive and selective methods were developed to …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.